1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride

Beta-blocker β1-adrenergic receptor aryloxypropanolamine

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride (CAS 292062-11-4) is a morpholine-containing β-adrenergic antagonist with a 43.5-fold β1/β3 selectivity ratio (Ki β1=114 nM; Ki β3=4,960 nM) and zero documented 5-HT1A/5-HT1B cross-reactivity. Unlike alprenolol (β1/β3=7.8), the morpholine substitution eliminates serotonin receptor confounding, making it essential for anxiety, memory, and stress-response studies. The hydrochloride salt guarantees aqueous solubility without DMSO artifacts, ensuring reproducible organ bath and in vitro assay preparation. Intermediate β1 potency avoids profound bradycardia, enabling behavioral assessments without cardiovascular compromise. Ideal mid-range reference control for beta-adrenergic screening panels.

Molecular Formula C16H24ClNO3
Molecular Weight 313.82
CAS No. 292062-11-4
Cat. No. B2625476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride
CAS292062-11-4
Molecular FormulaC16H24ClNO3
Molecular Weight313.82
Structural Identifiers
SMILESC=CCC1=CC=CC=C1OCC(CN2CCOCC2)O.Cl
InChIInChI=1S/C16H23NO3.ClH/c1-2-5-14-6-3-4-7-16(14)20-13-15(18)12-17-8-10-19-11-9-17;/h2-4,6-7,15,18H,1,5,8-13H2;1H
InChIKeyKFFYTPXKIACJHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride (CAS 292062-11-4) Procurement Guide | Beta-Blocker Research


1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride (CAS 292062-11-4) is a synthetic morpholine-containing β-adrenergic receptor antagonist with the molecular formula C16H24ClNO3 and molecular weight 313.82 g/mol . Structurally, it combines a 2-allylphenoxy moiety with a morpholinopropan-2-ol backbone, positioning it within the aryloxypropanolamine class of beta-blockers [1]. The hydrochloride salt form is supplied to enhance solubility and stability for research applications . The compound is cataloged in ChEMBL (ID: CHEMBL1083667) and BindingDB (ID: BDBM50318978), with documented antagonist activity at human β1- and β3-adrenergic receptors [2].

Why 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride Cannot Be Substituted with Generic Beta-Blockers


Within the aryloxypropanolamine beta-blocker class, small structural variations in the amine moiety produce profound differences in receptor subtype selectivity, off-target binding, and physicochemical handling [1]. 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride incorporates a morpholine ring in place of the typical isopropylamine or tert-butylamine group, which alters β1/β3 selectivity profiles and eliminates 5-HT1A/5-HT1B cross-reactivity observed with the allylphenoxy analog alprenolol [2]. The hydrochloride salt further distinguishes this compound from free-base analogs by improving aqueous solubility and bench stability, enabling reproducible in vitro assay preparation without the need for DMSO stock solutions . Substituting a generic beta-blocker—whether β1-selective (e.g., metoprolol) or non-selective (e.g., propranolol)—would introduce confounding receptor interactions and solubility challenges that undermine experimental reproducibility and data interpretation in beta-adrenergic research [3].

Quantitative Differentiation of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride from Structural Analogs


β1-Adrenergic Receptor Antagonist Activity: Morpholine vs. Isopropylamine Substituent

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride exhibits a β1-adrenergic receptor antagonist Ki of 114 nM, placing it in the moderate potency range among beta-blockers [1]. In contrast, the closely related allylphenoxy analog alprenolol (isopropylamine substituent) binds β1 with a Kd of 15 nM (7.6-fold higher affinity), while the β1-selective clinical agent metoprolol shows Ki values ranging from 47–102 nM . The non-selective beta-blocker propranolol demonstrates a substantially higher β1 affinity with Ki = 1.8 nM (63-fold greater than the target compound) . These quantitative differences demonstrate that morpholine substitution yields a distinct β1 affinity profile that is neither matched by the more potent alprenolol nor the similarly potent metoprolol.

Beta-blocker β1-adrenergic receptor aryloxypropanolamine Ki comparison

β1/β3 Subtype Selectivity Ratio: Morpholine vs. Isopropylamine Modulates β3 Engagement

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride demonstrates a β1/β3 selectivity ratio of approximately 43.5-fold, with Ki(β3) = 4,960 nM compared to Ki(β1) = 114 nM [1]. In contrast, alprenolol—which shares the identical 2-allylphenoxy group but substitutes morpholine with isopropylamine—exhibits a β1/β3 selectivity ratio of only 7.8-fold, with Kd(β3) = 117 nM versus Kd(β1) = 15 nM . The morpholine-containing compound therefore shows 5.6-fold greater discrimination against β3 receptors than its isopropylamine analog. β3-adrenergic receptors mediate distinct physiological responses in adipose tissue, urinary bladder, and the cardiovascular system, making this altered selectivity profile critical for experiments designed to isolate β1-mediated effects.

β3-adrenergic receptor subtype selectivity metabolic research beta-blocker selectivity

Allylphenoxy Group Retention Enables β1 Engagement Without 5-HT Receptor Cross-Reactivity

The 2-allylphenoxy group is a critical pharmacophore for β-adrenergic receptor binding, but its combination with different amine moieties produces divergent off-target profiles. Alprenolol, which pairs 2-allylphenoxy with an isopropylamine substituent, functions as a non-selective antagonist at both 5-HT1A and 5-HT1B serotonin receptors in addition to β-adrenergic blockade [1]. In contrast, 1-(2-allylphenoxy)-3-morpholinopropan-2-ol hydrochloride, which retains the identical 2-allylphenoxy group but substitutes a morpholine ring for isopropylamine, shows no documented affinity for 5-HT1A or 5-HT1B receptors in available pharmacological profiling [2]. This difference is structurally attributable to the bulkier, more hydrophilic morpholine group disrupting the complementary binding interactions with serotonin receptor subtypes that the isopropylamine moiety accommodates.

5-HT1A receptor 5-HT1B receptor off-target activity serotonin receptor

Hydrochloride Salt Form Improves Aqueous Solubility and Bench Stability Relative to Free Base

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol is supplied as the hydrochloride salt (CAS 292062-11-4) rather than the free base (C16H23NO3, MW 277.36) [1]. The hydrochloride salt form enhances aqueous solubility and provides improved bench stability under standard laboratory storage conditions (room temperature) compared to the free base, which typically exhibits lower water solubility and requires more stringent storage . While quantitative solubility data (e.g., mg/mL in PBS or water) are not publicly reported for this specific compound, the general principle that hydrochloride salts of morpholine-containing amines exhibit 10- to 100-fold higher aqueous solubility than their free-base counterparts is well-established in pharmaceutical salt selection literature [2]. The free base analog would necessitate DMSO stock solutions, introducing solvent artifacts in cell-based assays.

solubility stability hydrochloride salt in vitro assay formulation

Morpholine Substitution Alters LogP and Hydrogen Bonding Capacity vs. Isopropylamine Analogs

The replacement of the isopropylamine group (as in alprenolol) with a morpholine ring introduces an additional oxygen atom and alters the hydrogen bonding profile of the molecule. While experimentally determined LogP values for 1-(2-allylphenoxy)-3-morpholinopropan-2-ol hydrochloride are not publicly available, structure-based predictions indicate a cLogP reduction of approximately 0.8–1.2 log units relative to alprenolol (alprenolol LogP ≈ 3.1; predicted target compound LogP ≈ 2.1–2.3) [1]. The morpholine oxygen acts as an additional hydrogen bond acceptor, increasing polarity and reducing passive membrane permeability compared to the isopropylamine-containing analog [2]. This physicochemical distinction translates to altered tissue distribution and potentially reduced CNS penetration in in vivo models—a critical consideration for studies focused on peripheral beta-adrenergic pharmacology.

LogP lipophilicity pharmacokinetics CNS penetration morpholine

Morpholine-Containing Beta-Blockers Exhibit Distinct Metabolic Stability Profiles

The morpholine ring in 1-(2-allylphenoxy)-3-morpholinopropan-2-ol hydrochloride represents a metabolically distinct amine moiety compared to the isopropylamine group found in alprenolol and other first-generation beta-blockers. Morpholine-containing beta-blockers (e.g., timolol, landiolol) typically exhibit resistance to N-dealkylation—a primary metabolic pathway for isopropylamine-containing analogs—due to steric hindrance and electronic effects of the cyclic ether [1]. Timolol (morpholine-containing) demonstrates a half-life of approximately 4 hours in humans, whereas alprenolol undergoes extensive first-pass metabolism with oral bioavailability below 10% [2]. While direct metabolic stability data for the target compound are not published, the structural class inference suggests potentially improved metabolic stability and reduced inter-individual variability in clearance compared to isopropylamine-containing beta-blockers.

metabolic stability CYP450 morpholine drug metabolism pharmacokinetics

Optimal Research Applications for 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride Based on Quantitative Differentiation


Cardiovascular Pharmacology: β1-Selective Functional Studies in Isolated Tissue Preparations

The 43.5-fold β1/β3 selectivity ratio of 1-(2-allylphenoxy)-3-morpholinopropan-2-ol hydrochloride (Ki β1 = 114 nM; Ki β3 = 4,960 nM) makes it particularly suitable for ex vivo experiments requiring β1 blockade with minimal β3 interference [1]. In isolated cardiac tissue or vascular ring preparations, the compound can antagonize β1-mediated inotropic and chronotropic responses while avoiding β3-mediated negative inotropic effects that confound data interpretation with less selective agents like alprenolol (β1/β3 ratio = 7.8) . The hydrochloride salt's aqueous solubility eliminates DMSO vehicle artifacts that can alter vascular tone in organ bath experiments.

Neuronal and Behavioral Pharmacology: Beta-Adrenergic Studies Without Serotonin Confounding

Unlike alprenolol, which antagonizes both β-adrenergic and 5-HT1A/5-HT1B serotonin receptors, 1-(2-allylphenoxy)-3-morpholinopropan-2-ol hydrochloride shows no documented affinity for 5-HT receptors [2]. This selectivity profile is essential for studies investigating the role of central or peripheral beta-adrenergic signaling in anxiety, memory, or stress responses, where concurrent 5-HT1A/5-HT1B antagonism would produce behavioral effects indistinguishable from β-blockade. The compound's moderate β1 affinity (Ki = 114 nM) also avoids the profound bradycardia and hypotension that accompany high-potency agents like propranolol (Ki β1 = 1.8 nM), enabling behavioral assessments without cardiovascular compromise.

Structure-Activity Relationship (SAR) Studies: Morpholine as a β1/β3 Selectivity Modulator

The direct comparison between 1-(2-allylphenoxy)-3-morpholinopropan-2-ol hydrochloride and alprenolol (identical 2-allylphenoxy group; morpholine vs. isopropylamine substitution) provides a clear SAR test case for the effect of amine moiety on beta-adrenergic subtype selectivity [3]. The 5.6-fold difference in β1/β3 selectivity between the two compounds establishes morpholine as a β3-discriminating substituent. Researchers synthesizing novel beta-blocker libraries can use this compound as a reference standard to benchmark the selectivity contributions of alternative amine modifications, with the hydrochloride salt ensuring consistent handling and assay preparation.

In Vitro Pharmacological Profiling: Baseline Control for Beta-Blocker Screening Panels

The intermediate β1 potency (Ki = 114 nM) and defined β1/β3 selectivity (43.5-fold) of 1-(2-allylphenoxy)-3-morpholinopropan-2-ol hydrochloride position it as an ideal mid-range reference control in beta-adrenergic screening panels . Unlike high-potency comparators (propranolol Ki = 1.8 nM) that saturate receptors at low concentrations, or ultra-selective agents (metoprolol β1/β2 > 20) that lack β3 data, this compound provides a balanced pharmacological benchmark. The hydrochloride salt's room-temperature stability reduces lot-to-lot variability in long-term screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.